molecular formula C12H17NO B2417900 [1-(2-Methoxyphenyl)cyclobutyl]methanamine CAS No. 927993-47-3

[1-(2-Methoxyphenyl)cyclobutyl]methanamine

Cat. No. B2417900
CAS RN: 927993-47-3
M. Wt: 191.274
InChI Key: QYBDUMVPPQVMRK-UHFFFAOYSA-N
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Description

“[1-(2-Methoxyphenyl)cyclobutyl]methanamine” is a synthetic organic compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 .


Synthesis Analysis

The synthesis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine involves a two-stage process . In the first stage, 4-(2-methylpyridin-4-yl)benzoyl azide is heated in 1,4-dioxane at 120℃ for about 10 minutes . In the second stage, 1-(2-Methoxyphenyl)cyclobutyl)methanamine is added in 1,4-dioxane and the reaction is allowed to cool to room temperature with stirring . After 30 minutes, the reaction is concentrated in vacuo then purified by silica-gel chromatography using MeOH-DCM as the eluant to give the final product .


Molecular Structure Analysis

The molecular structure of [1-(2-Methoxyphenyl)cyclobutyl]methanamine consists of a cyclobutyl ring attached to a methanamine group and a 2-methoxyphenyl group .

Scientific Research Applications

  • Analytical Profiling and Biological Matrices Analysis : A study characterized three psychoactive arylcyclohexylamines, including compounds related to [1-(2-Methoxyphenyl)cyclobutyl]methanamine. The study developed a method for qualitative and quantitative analysis of these compounds in biological fluids using HPLC and mass spectrometry (De Paoli et al., 2013).

  • Chemical Synthesis and Pharmacology : Research on 1-(2-Phenoxyphenyl)methanamines, closely related to the compound , revealed their selective dual 5-HT and NA reuptake pharmacology, highlighting their potential in drug development (Whitlock et al., 2008).

  • Crystallographic Studies : A study focused on the crystal structure of a compound obtained from the catalyzed condensation of (2-methoxyphenyl)methanamine, providing insights into its molecular and crystal structure (El Glaoui et al., 2010).

  • Serotonin Receptor Agonists and Antidepressant Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share a structural similarity, were identified as serotonin 5-HT1A receptor-biased agonists with potential antidepressant effects (Sniecikowska et al., 2019).

  • Antimicrobial Activity : A series of derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine showed moderate to very good antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Thomas et al., 2010).

  • Synthesis and Characterization Techniques : Research on 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrated efficient synthesis methods and comprehensive spectroscopic characterization, highlighting the compound's potential in various applications (Shimoga et al., 2018).

  • Structural and Electronic Properties : A study on Schiff bases derived from 4-nitrocinnamaldehyde, including compounds similar to [1-(2-Methoxyphenyl)cyclobutyl]methanamine, provided insights into their structural and electronic properties, which could be relevant for the development of nonlinear optical materials (Ani et al., 2021).

  • Antitumor Activity : Novel functionalized derivatives of {(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines showed in vitro antitumor activity against various human cancer cell lines, highlighting their potential in cancer research (Károlyi et al., 2012).

properties

IUPAC Name

[1-(2-methoxyphenyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBDUMVPPQVMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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